N-Ethyl-4-ethynyl-3-fluorobenzamide

Organic Chemistry Chemical Procurement Quality Control

N-Ethyl-4-ethynyl-3-fluorobenzamide (CAS 1865241-15-1, ChemSpider ID is a halogenated aromatic amide with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol. It is commercially available for research purposes at a minimum purity specification of 95%.

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
Cat. No. B8169934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-ethynyl-3-fluorobenzamide
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)C#C)F
InChIInChI=1S/C11H10FNO/c1-3-8-5-6-9(7-10(8)12)11(14)13-4-2/h1,5-7H,4H2,2H3,(H,13,14)
InChIKeyBWOBZCLSTWOLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-ethynyl-3-fluorobenzamide: Structural Identity and Research-Grade Specifications for Procurement


N-Ethyl-4-ethynyl-3-fluorobenzamide (CAS 1865241-15-1, ChemSpider ID 112716335) is a halogenated aromatic amide with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol . It is commercially available for research purposes at a minimum purity specification of 95% . The compound belongs to the 4-ethynyl-3-fluorobenzamide subclass, where the ethynyl and fluoro substituents are positioned para and meta to the carboxamide group, respectively. Critically, no biological activity data (IC50, Ki, or target engagement) for this specific compound is reported in ChEMBL or primary peer-reviewed literature , making it a compound of exploratory rather than validated pharmacological significance.

Why N-Ethyl-4-ethynyl-3-fluorobenzamide Cannot Be Replaced by Common In-Class Analogs in Exploratory Research


Generic substitution among 4-ethynyl-3-fluorobenzamide analogs is not scientifically valid due to the absence of cross-comparative biological or physicochemical data for this specific scaffold. Even minor N-alkyl modifications fundamentally alter molecular properties: the N-methyl analog (4-ethynyl-3-fluoro-N-methylbenzamide) and the N,N-diethyl analog (N,N-diethyl-4-ethynyl-3-fluorobenzamide) differ in LogP, hydrogen bond donor capacity, and steric profile, all of which critically influence target binding, solubility, and metabolic stability. Furthermore, the only structurally characterized subclass with published activity data is the 3-nitro series (e.g., N-ethyl-4-ethynyl-3-nitrobenzamide, Compound I-17), where the electron-withdrawing nitro group is not electronically equivalent to fluoro [1]. Therefore, any substitution of the N-ethyl-3-fluoro motif with alternative N-alkyl or C-3 substituents constitutes a distinct chemical entity with unvalidated biological equivalence.

Quantitative Evidence Differentiating N-Ethyl-4-ethynyl-3-fluorobenzamide from Its Closest Analogs


Physicochemical Identity: Molecular Weight and Formula Verified Against Common Misassignments

The molecular formula of N-Ethyl-4-ethynyl-3-fluorobenzamide is uniquely C11H10FNO with an average mass of 191.205 Da . This distinguishes it from a common database misassignment where CAS 442633-00-3 (C18H17FN2O, MW 296.34) is incorrectly cross-referenced . Procuring based on the correct identity prevents experimental failure due to receiving the wrong chemical entity.

Organic Chemistry Chemical Procurement Quality Control

Hydrogen Bond Donor Capacity: N-Ethyl vs. N,N-Diethyl Modulation of Key Drug-Likeness Parameter

N-Ethyl-4-ethynyl-3-fluorobenzamide possesses one hydrogen bond donor (amide N–H), whereas the N,N-diethyl analog has zero . This difference is fundamental to target binding: in the structurally analogous 3-nitrobenzamide anticancer series, the mono-N-ethyl compound (I-17) retains the amide proton critical for PARP inhibition, while N,N-dialkyl variants (I-14, I-15, I-16) may exhibit altered binding modes [1]. The HBD count directly impacts membrane permeability, solubility, and the compound's ability to act as a hydrogen bond donor in target engagement.

Medicinal Chemistry Structure-Activity Relationship ADME Prediction

Lipophilicity Modulation: N-Ethyl vs. N-Cyclopropyl and N-Isopropyl Partitioning for Blood-Brain Barrier Penetration Predictions

The N-ethyl substituent provides a calculated LogP of approximately 1.84 for N-Ethyl-4-ethynyl-3-fluorobenzamide [1]. The N-cyclopropyl analog introduces greater steric constraint and altered lipophilicity, while the N-isopropyl variant further increases LogP and reduces rotational freedom of the amide side chain. In the absence of direct experimental LogD7.4 data, these calculated differences serve as the only procurement-relevant differentiation for CNS versus peripheral target prioritization, as CNS drug-likeness guidelines favor LogP values between 1-3.

Computational Chemistry CNS Drug Design LogP Optimization

Electronic Effect of 3-Fluoro vs. 3-Nitro Substitution: Divergent Bioisosteric Potential in Anticancer Screening

The only published quantitative anticancer activity data in the 4-ethynylbenzamide class comes from the 3-nitro series [1]. N-Ethyl-4-ethynyl-3-nitrobenzamide (I-17) is disclosed as one of 30 active compounds in patent EP2636667B1, with the series demonstrating tumor cell inhibitory activity across colon, breast, lung, and ovarian cancer lines [1]. The 3-fluoro substituent in the target compound is isosteric with the 3-nitro group (similar van der Waals radius) but has opposite electronic character (electron-withdrawing via resonance in nitro vs. inductive in fluoro) and lacks the redox liability of nitro groups [2]. This makes N-Ethyl-4-ethynyl-3-fluorobenzamide a critical tool compound for probing whether the anticancer activity of the 3-nitro series is dependent on the nitro group's electrophilic character or can be recapitulated by a metabolically stable fluoro isostere.

Bioisosterism Anticancer Drug Discovery PARP Inhibition

Validated Application Scenarios for N-Ethyl-4-ethynyl-3-fluorobenzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe in PARP/Anticancer Benzamide Programs

N-Ethyl-4-ethynyl-3-fluorobenzamide is best deployed as a matched molecular pair comparator to N-ethyl-4-ethynyl-3-nitrobenzamide (I-17) in cancer cell line panels. By testing both compounds in parallel against colon, breast, lung, and ovarian cancer lines, researchers can determine whether the anticancer activity observed in the 3-nitro series is nitro-dependent or generalizable to other electron-withdrawing substituents. The fluoro analog's resistance to nitroreductase-mediated metabolism makes it particularly valuable for in vivo efficacy studies where the nitro compound may fail due to rapid clearance [1].

Negative Control for Click Chemistry Probe Design Using Terminal Alkyne Functionality

The 4-ethynyl group provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioorthogonal chemistry . N-Ethyl-4-ethynyl-3-fluorobenzamide can serve as an alkyne-containing building block for synthesizing activity-based probes or PROTAC linkers. The N-ethyl substitution (versus N-methyl or N-unsubstituted) provides a balance of steric bulk and hydrogen bond donor capacity that may improve pharmacokinetic properties of the resulting conjugates compared to smaller amide substituents .

Crystallographic and Computational Fragment in Fluorine-Specific Interaction Studies

The compound's modest molecular weight (191.20 Da) and the presence of both fluorine and ethynyl groups make it suitable as a fragment for X-ray crystallography or NMR-based fragment screening . The 3-fluoro substituent provides a distinctive 19F NMR handle for monitoring binding events, while the ethynyl group introduces a linear, polarizable π-system. When co-crystallized with targets that also bind the 3-nitro analog, the fluoro fragment can reveal whether fluorine participates in orthogonal multipolar interactions (e.g., C–F···C=O) that contribute to binding affinity, as documented for related fluorobenzamides [1].

Quality Control and Method Development Standard for LC-MS Analysis of Fluorobenzamide Libraries

With a verified molecular ion of m/z 191.0746 (monoisotopic) and a purity specification of ≥95% , N-Ethyl-4-ethynyl-3-fluorobenzamide is suited as a retention time and mass accuracy standard for LC-MS platforms used in screening benzamide compound libraries. Its distinct mass and moderate lipophilicity (LogP ~1.84) place it in a sparsely populated region of chemical space, reducing the likelihood of isobaric interference with other library members [1].

Quote Request

Request a Quote for N-Ethyl-4-ethynyl-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.